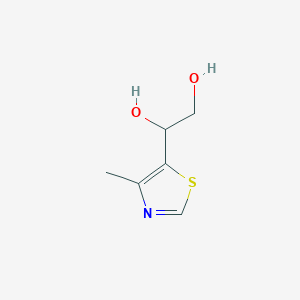

1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol

Description

Properties

IUPAC Name |

1-(4-methyl-1,3-thiazol-5-yl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-4-6(5(9)2-8)10-3-7-4/h3,5,8-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDOKYKQSQJMQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620401 | |

| Record name | 1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67162-00-9 | |

| Record name | 1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiazole with ethylene oxide under basic conditions to introduce the ethane-1,2-diol group. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the thiazole nitrogen.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the ethane-1,2-diol moiety can be oxidized to form corresponding carbonyl compounds.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can facilitate reduction reactions.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of 1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-dione.

Reduction: Formation of 1-(4-Methyl-1,3-dihydrothiazol-5-yl)ethane-1,2-diol.

Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol, in cancer therapy. Thiazole compounds have been shown to enhance the efficacy of chemotherapeutic agents by modulating drug resistance mechanisms. For instance, compounds similar to this compound have demonstrated the ability to increase intracellular concentrations of drugs like paclitaxel in resistant cancer cell lines . This suggests that such compounds could serve as adjuvants in cancer treatment protocols.

NAD+ Modulation

Another significant application lies in the modulation of NAD+ levels. Thiazole derivatives have been investigated for their role as NAMPT (Nicotinamide adenine dinucleotide phosphate) activators, which are crucial for cellular metabolism and energy homeostasis. The compound has shown promise in increasing NAD+ levels in cellular models, potentially offering therapeutic benefits for metabolic disorders and age-related diseases .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies. Its structural properties allow it to interact with various enzymes involved in metabolic pathways. Specifically, research indicates that thiazole derivatives can inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism . This inhibition can lead to increased bioavailability of co-administered drugs and may be exploited for therapeutic advantages.

P-glycoprotein Modulation

Thiazole compounds are also being explored for their ability to modulate P-glycoprotein (P-gp), a key player in drug transport and resistance. By enhancing the permeability of certain drugs across cell membranes, these compounds could improve the effectiveness of treatments for conditions such as multidrug-resistant cancers .

Synthesis of Novel Derivatives

The compound serves as a scaffold for synthesizing novel thiazole derivatives with enhanced biological activity. Medicinal chemists are investigating various substitutions on the thiazole ring to optimize pharmacokinetic properties and therapeutic efficacy. For example, modifications that enhance solubility or target specificity are actively researched to develop more effective therapeutic agents .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Pharmacology | Anticancer agent | Enhances drug efficacy and overcomes resistance |

| NAD+ level modulation | Activates NAMPT enzyme | |

| Biochemistry | Enzyme inhibition studies | Inhibits cytochrome P450 enzymes |

| P-glycoprotein modulation | Increases drug permeability | |

| Medicinal Chemistry | Synthesis of novel derivatives | Scaffold for optimizing drug properties |

Case Study 1: Enhancement of Chemotherapy Efficacy

In a study examining the effects of thiazole derivatives on drug-resistant cancer cells, researchers found that this compound significantly increased the sensitivity of SW620/Ad300 cells to paclitaxel. The study concluded that this compound could be a viable candidate for combination therapy in resistant cancers .

Case Study 2: NAD+ Activation and Metabolic Health

A separate investigation focused on the role of thiazole derivatives in metabolic health showed that this compound effectively increased NAD+ levels in vitro. This suggests potential applications in age-related metabolic disorders where NAD+ depletion is a concern .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol is not fully elucidated. thiazole-containing compounds are known to interact with various molecular targets, including enzymes and receptors. The presence of the ethane-1,2-diol moiety may enhance the compound’s ability to form hydrogen bonds, potentially influencing its binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic vs.

- Substituent Effects : Electron-donating groups (e.g., methoxy in ) increase aromatic ring electron density, while electron-withdrawing groups (e.g., chloro in ) alter reactivity and solubility.

Physicochemical Properties

Solubility and Stability

- Thiazole Diol : Expected to exhibit moderate water solubility due to polar diol and heterocyclic groups, though methyl substitution may enhance lipophilicity.

- Phenyl Diols : Solubility varies with substituents; 4-hydroxyphenyl derivatives (e.g., ) are more polar than methoxy- or chloro-substituted analogs.

Biological Activity

1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The thiazole ring contributes to its biological activity by participating in various biochemical interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds possess significant antibacterial and antifungal properties. For instance, certain thiazole derivatives have demonstrated activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .

- Anticancer Properties : Thiazole derivatives have been explored for their potential as anticancer agents. A study highlighted that compounds similar to this compound inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Some thiazole derivatives inhibit key enzymes involved in metabolic pathways. For example, they may act as inhibitors of the Ras signaling pathway, which is crucial in many cancers .

- Cell Cycle Arrest : Certain studies suggest that thiazole compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through the modulation of cyclins and cyclin-dependent kinases .

Case Studies

Several case studies have examined the biological activity of thiazole derivatives:

- Antibacterial Activity : A study published in Pharmaceutical Biology evaluated a series of thiazole derivatives for their antibacterial properties against various strains. The results indicated that some compounds exhibited potent activity against resistant strains of bacteria .

- Anticancer Activity : Research conducted on a novel series of thiazole compounds demonstrated their efficacy in inhibiting the growth of human cancer cell lines. The study employed molecular docking techniques to predict binding interactions with target proteins involved in cancer progression .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methyl-1,3-thiazol-5-yl)ethane-1,2-diol, and what methodological considerations are critical for reproducibility?

- Answer: The synthesis typically involves condensation reactions between thiazole precursors and diol-forming reagents. For example, analogous diol derivatives (e.g., (1S)-1-(4-methylphenyl)ethane-1,2-diol) are synthesized via acid-catalyzed reactions of aldehydes with ethylene glycol . Key considerations include:

- Catalyst selection: Use of strong acids (e.g., H₂SO₄) to drive the reaction.

- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Purification: Recrystallization from ethanol or DMF–EtOH mixtures (1:1) improves purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer: A multi-spectroscopic approach is recommended:

- NMR spectroscopy: Analyze hydroxyl proton signals (δ 3.5–4.5 ppm) and thiazole ring protons (δ 7.0–8.5 ppm) .

- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 188.05 for C₇H₉NO₂S).

- X-ray crystallography: Resolve stereochemical ambiguities if asymmetric centers are present .

Advanced Research Questions

Q. What experimental design strategies optimize reaction conditions for synthesizing this compound with high enantiomeric excess?

- Answer: Use factorial design to screen variables:

- Factors: Temperature (80–120°C), catalyst concentration (5–15 mol%), and reaction time (2–6 hrs).

- Response surface methodology (RSM): Maximizes yield while minimizing side products (e.g., thiazole oligomers) .

- Chiral chromatography: Monitor enantioselectivity using columns like Chiralpak IA/IB .

Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?

- Answer: Integrate density functional theory (DFT) with experimental kinetics:

- Transition state analysis: Identify energy barriers for diol-thiazole ring interactions.

- Reaction path sampling: Simulate intermediates using software like Gaussian or ORCA .

- Validation: Cross-check computed activation energies with experimental DSC (differential scanning calorimetry) data .

Q. What methodologies address contradictions in reported solubility profiles of this compound across solvents?

- Answer: Conduct a meta-analysis with standardized protocols:

- Solvent polarity index: Correlate solubility with Hansen parameters (δD, δP, δH).

- High-throughput screening: Use automated platforms to test solubility in 50+ solvents.

- Controlled crystallization: Compare polymorphic forms via PXRD to rule out structural variations .

Data Analysis and Mechanistic Studies

Q. How should researchers analyze conflicting catalytic activity data for metal complexes derived from this compound?

- Answer: Apply multivariate statistical analysis :

- Principal component analysis (PCA): Isolate variables (e.g., metal ion size, ligand denticity) influencing catalytic turnover.

- Controlled replicates: Ensure reproducibility by standardizing metal-ligand ratios and reaction atmospheres (e.g., inert vs. aerobic) .

Q. What advanced techniques elucidate the degradation pathways of this compound under oxidative conditions?

- Answer: Combine isotopic labeling and LC-MS/MS :

- ¹⁸O-labeling: Track hydroxyl group participation in oxidation.

- Fragmentation patterns: Identify degradation products (e.g., thiazole-5-carboxylic acid) via tandem MS .

Industrial-Academic Bridge

Q. What reactor design principles are critical for scaling up this compound synthesis while maintaining stereochemical purity?

- Answer: Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.